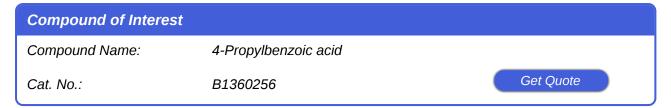


Spectroscopic Profile of 4-Propylbenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Propylbenzoic acid** (CAS No. 2438-05-3), a crucial intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of **4-Propylbenzoic acid** were acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The 1 H NMR spectrum of **4-Propylbenzoic acid** exhibits distinct signals corresponding to the aromatic protons, the propyl chain protons, and the carboxylic acid proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.04	Doublet	2H	Aromatic protons ortho to -COOH
~7.27	Doublet	2H	Aromatic protons ortho to -CH ₂ CH ₂ CH ₃
~2.65	Triplet	2H	-CH ₂ - attached to the aromatic ring
~1.65	Sextet	2H	-CH ₂ - of the propyl group
~0.95	Triplet	3H	-CH₃ of the propyl group
>12	Broad Singlet	1H	Carboxylic acid proton (-COOH)

¹³C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment	
~172.6	Carboxylic acid carbon (-COOH)	
~155.4	Aromatic carbon attached to -COOH	
~130.5	Aromatic CH carbons ortho to -COOH	
~127.2	Aromatic carbon attached to the propyl group	
~126.7	Aromatic CH carbons ortho to the propyl group	
~34.4	-CH ₂ - attached to the aromatic ring	
~23.7	-CH ₂ - of the propyl group	
~13.8	-CH₃ of the propyl group	



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Propylbenzoic acid** was obtained using a Potassium Bromide (KBr) disc or as a nujol mull.[1][2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2500-3300	Broad	O-H stretch of the carboxylic acid
~1680-1710	Strong	C=O stretch of the carboxylic acid
~1600, ~1450	Medium-Strong	C=C stretching in the aromatic ring
~1300	Medium	C-O stretch of the carboxylic acid
~920	Broad	O-H bend of the carboxylic acid dimer

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[3]

m/z	Relative Intensity	Assignment
164	Moderate	[M] ⁺ (Molecular ion)
135	High	[M - C₂H₅] ⁺
121	Moderate	[M - C ₃ H ₇] ⁺
91	Moderate	[C ₇ H ₇]+ (Tropylium ion)



Experimental Protocols

The following provides a general methodology for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A sample of **4-Propylbenzoic acid** is dissolved in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.[1][4] Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

IR Spectroscopy

A solid sample of **4-Propylbenzoic acid** is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disc. Alternatively, a nujol mull is prepared by grinding the sample with a few drops of nujol. The IR spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[2][3]

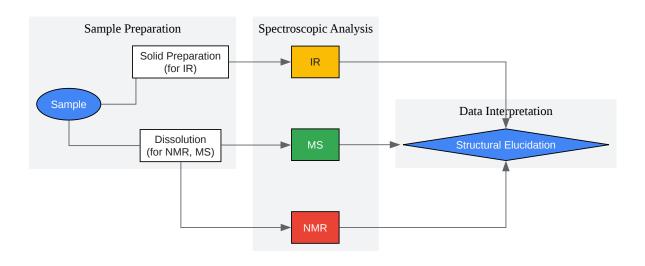
Mass Spectrometry

A dilute solution of **4-Propylbenzoic acid** in a suitable volatile solvent is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The compound is separated from the solvent and any impurities in the GC column before being introduced into the MS for ionization and analysis.

Visualizations

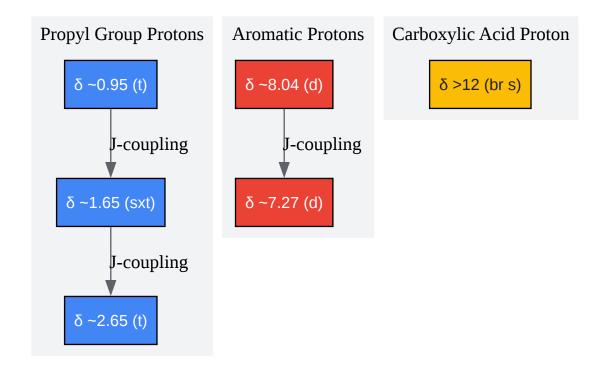
The following diagrams illustrate the key concepts and workflows related to the spectroscopic analysis of **4-Propylbenzoic acid**.





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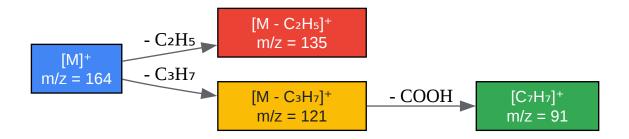
Caption: General workflow for the spectroscopic analysis of a chemical compound.





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Caption: ¹H NMR signaling relationships in **4-Propylbenzoic acid**.



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